1400W dihydrochloride

Vue d'ensemble

Description

1400W dihydrochloride is a slow, tight binding inhibitor of human inducible nitric oxide synthase (iNOS) with a binding constant of 2.0 μM . It is highly selective for iNOS over eNOS . It has been used in various studies, such as analyzing its effect on intestinal ischemia/reperfusion (I/R) injury model in rats .

Molecular Structure Analysis

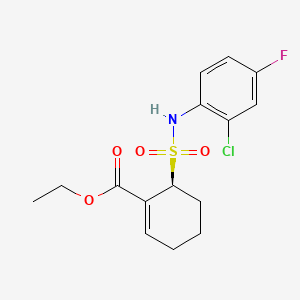

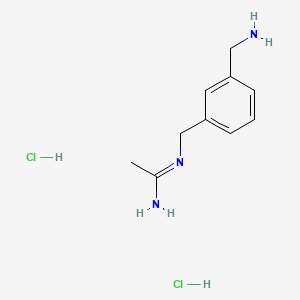

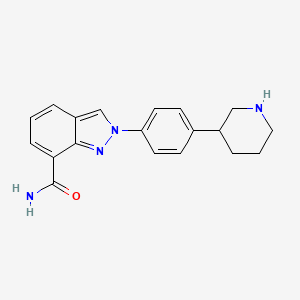

The molecular formula of 1400W dihydrochloride is C10H15N3•2HCl . Its molecular weight is 250.17 g/mol . The SMILES string representation isCC(=N)NCc1cccc(CN)c1 . Physical And Chemical Properties Analysis

1400W dihydrochloride is a solid substance . It is more soluble in aqueous systems (>10 mg/ml) than organic solvents (<0.25 mg/ml) . The compound is less stable in aqueous systems and aqueous solutions are best prepared daily .Applications De Recherche Scientifique

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

1400W dihydrochloride is a potent and selective inhibitor of iNOS. It has been shown to be at least 5,000-fold more selective for iNOS than eNOS (endothelial NOS), making it a valuable tool in research studying the role of nitric oxide in various physiological and pathological processes .

Vascular Injury and Ischemia/Reperfusion (I/R) Injury Model

In rat models, 1400W has been used to study its effects on intestinal I/R injury. It has also been reported to be a potent inhibitor of colonic microvascular injury associated with iNOS induction in vivo .

Anti-Tumor Activity

Continuous infusion of 1400W decreased tumor weight by approximately 50% in mice bearing murine mammary carcinoma, highlighting its potential application in cancer research .

Neuroprotection

1400W has been reported to reduce oxidative stress and neuronal cell apoptosis in the rat cerebral cortex, improving spatial memory function impairment caused by acute hypoxic hypoxia reoxygenation .

Endothelial Dysfunction

The compound has been used to elucidate the mechanism of PM10-induced endothelial dysfunction as an iNOS-selective inhibitor .

Solubility and Stability Studies

Research into the solubility and stability of 1400W dihydrochloride has shown that it is more soluble in aqueous systems than organic solvents, although less stable in aqueous systems, indicating that aqueous solutions should be prepared daily .

Mécanisme D'action

Target of Action

The primary target of 1400W dihydrochloride is the inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that plays a crucial role in the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes. 1400W dihydrochloride is a highly selective inhibitor of iNOS, exhibiting a binding constant of 2.0 μM .

Mode of Action

1400W dihydrochloride acts as a slow, tight-binding inhibitor of iNOS . It interacts with iNOS in a manner that is dependent on the cofactor NADPH .

Biochemical Pathways

The inhibition of iNOS by 1400W dihydrochloride leads to a reduction in the production of NO . This can affect various biochemical pathways where NO plays a role, such as the regulation of vascular tone, immune response, and neurotransmission .

Pharmacokinetics

It is less stable in aqueous systems, and aqueous solutions are best prepared daily . These properties can influence the bioavailability of 1400W dihydrochloride.

Result of Action

The inhibition of iNOS by 1400W dihydrochloride results in a decrease in NO production. This can mitigate oxidative stress and neuronal cell apoptosis, thereby improving conditions such as spatial memory dysfunction caused by acute hypobaric hypoxia-reoxygenation . In addition, 1400W dihydrochloride has been reported to decrease tumor weight in mice bearing murine mammary carcinoma .

Action Environment

The action of 1400W dihydrochloride can be influenced by various environmental factors. For instance, the stability of the compound can be affected by the solvent used for its preparation . Furthermore, the efficacy of 1400W dihydrochloride can be influenced by the specific physiological or pathological context in which iNOS is being expressed .

Propriétés

IUPAC Name |

N'-[[3-(aminomethyl)phenyl]methyl]ethanimidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-8(12)13-7-10-4-2-3-9(5-10)6-11;;/h2-5H,6-7,11H2,1H3,(H2,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJHSQZCZGPGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC1=CC=CC(=C1)CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1400W dihydrochloride | |

CAS RN |

214358-33-5 | |

| Record name | 1400w Dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214358335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1400W DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1BH573TYJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 1400W dihydrochloride selectively inhibits iNOS, blocking the production of nitric oxide (NO) by this enzyme. [, ] Unlike other isoforms like neuronal NOS (nNOS), iNOS is often upregulated in pathological conditions, including inflammation and cancer. [, ] By inhibiting iNOS, 1400W dihydrochloride can reduce NO-mediated effects, which can be beneficial in various disease models. [, , ]

A: Researchers have utilized 1400W dihydrochloride as a pharmacological tool to differentiate the roles of various NOS isoforms. For instance, in a study investigating NO dynamics during stroke and reperfusion, 1400W dihydrochloride was used to selectively inhibit iNOS. [] This allowed researchers to demonstrate that the surge in NO levels observed during the initial reperfusion phase was primarily driven by nNOS activity, not iNOS. []

A: Research suggests that 1400W dihydrochloride can enhance the efficacy of radiotherapy in treating certain cancers. [] By inhibiting iNOS and subsequently reducing NO production, 1400W dihydrochloride appears to mitigate the immunosuppressive environment created by myeloid-derived cells within the tumor microenvironment. [] This, in turn, promotes a more robust anti-tumor immune response, evidenced by increased infiltration of CD8+ T cells into the tumor and enhanced production of inflammatory cytokines. []

A: Yes, 1400W dihydrochloride has proven valuable in elucidating inflammatory signaling pathways. In a study investigating the effects of IL-4 on equine pulmonary artery endothelial cells, 1400W dihydrochloride was instrumental in demonstrating that the IL-4-induced expression of E-selectin, VEGF, and iNOS was, at least in part, mediated through iNOS activity. [] This finding highlights the potential of iNOS inhibition as a strategy for modulating inflammatory responses in certain conditions.

A: 1400W dihydrochloride has been employed to investigate the intricate interplay between corneal stromal cells and Th17 cells, key players in the immune response. [] Researchers used 1400W dihydrochloride to rule out a significant role for iNOS in the observed immunomodulatory effects. [] This finding suggests that corneal stromal cells suppress Th17 cell function through a mechanism primarily independent of iNOS activity, encouraging further investigation into alternative pathways. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-bromophenyl)methoxy]benzoic Acid](/img/structure/B1663760.png)

![1-[2-[2,5-Dimethyl-1-(phenylmethyl)-3-pyrrolyl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B1663764.png)

![(2S)-6-amino-N-[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1663766.png)